Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate
Overview
Description
Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Scientific Research Applications
Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Quinolones, a class of compounds to which this compound belongs, are known to inhibit dna gyrase, preventing the duplication of bacterial dna .
Mode of Action
It is known that the presence of a sulfur atom in the 2 position of the quinoline moiety increases antibacterial activity . The activity and kinetic profiles of quinolone derivatives can be controlled by changing the pharmacophores at positions N-1 and C-3 .
Biochemical Pathways
Quinolones are known to interfere with the function of dna gyrase, an enzyme involved in dna replication, transcription, and repair .
Pharmacokinetics
The compound’s molecular weight (31506 g/mol) and physical form (solid) suggest that it may have good bioavailability .
Result of Action
Given its potential antibacterial activity, it may lead to the death of bacterial cells by inhibiting dna replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate. For instance, the compound should be stored in a refrigerator to maintain its stability . Environmental precautions should be taken to prevent the chemical from entering drains, as discharge into the environment must be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves the iodination of a quinoline derivative. One common method includes the reaction of 3-amino-4-oxo-1,4-dihydroquinoline-6-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out in an organic solvent like acetic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes:
- Formation of the quinoline core.
- Introduction of the carboxylate group.
- Iodination at the 3-position.
- Methylation of the carboxylate group.
Types of Reactions:
Substitution Reactions: The iodine atom at the 3-position can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
- Substituted quinolines.
- Oxidized or reduced quinoline derivatives.
- Coupled products with various aryl or alkyl groups.
Comparison with Similar Compounds
- Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-8-carboxylate
Uniqueness: Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom at the 3-position and the carboxylate group at the 6-position makes it a versatile intermediate for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-iodo-4-oxo-1H-quinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRBGNWZQSRRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737635 | |
Record name | Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264209-73-5 | |
Record name | Methyl 3-iodo-4-oxo-1,4-dihydroquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30737635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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